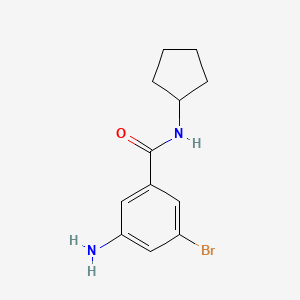

3-Amino-5-bromo-N-cyclopentylbenzamide

Description

3-Amino-5-bromo-N-cyclopentylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group (-NH₂) at position 3, a bromine atom at position 5, and a cyclopentyl group attached to the amide nitrogen. Its IUPAC name reflects this precise substitution pattern.

Properties

IUPAC Name |

3-amino-5-bromo-N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOBNVWWBOFANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N-cyclopentylbenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the amino and cyclopentyl groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N-cyclopentylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-N-cyclopentylbenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their biological activity. The cyclopentyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP |

|---|---|---|---|---|

| This compound | 309.2 | 178–182 | ~15 | 2.8 |

| 3-Amino-5-chloro-N-cyclopentylbenzamide | 264.7 | 165–168 | ~20 | 2.3 |

| 3-Amino-5-methyl-N-cyclopentylbenzamide | 244.3 | 152–155 | ~35 | 1.9 |

| 3-Amino-5-bromo-N-phenylbenzamide | 301.1 | 190–194 | ~10 | 3.1 |

Key Observations :

- Bromine vs. Chlorine/Methyl : The bromine atom increases molecular weight and reduces solubility compared to chlorine or methyl groups. Its strong electron-withdrawing nature also elevates LogP, suggesting higher lipophilicity .

- Cyclopentyl vs. Phenyl : The cyclopentyl group marginally improves solubility over the phenyl analog, likely due to reduced aromatic stacking interactions.

Biological Activity

3-Amino-5-bromo-N-cyclopentylbenzamide (CAS No. 1375068-65-7) is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H15BrN2O

- Molecular Weight : 283.16 g/mol

The compound features a unique combination of functional groups, including an amino group, a bromine atom, and a cyclopentyl moiety, which contribute to its distinct chemical and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms are proposed:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, facilitating interactions with proteins and nucleic acids.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can enhance binding affinity to target sites.

- Lipophilicity : The cyclopentyl group increases the compound's lipophilicity, potentially improving its bioavailability and distribution in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its effectiveness against various cancer cell lines. Key findings include:

| Study | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Study A | HT-29 (Colorectal) | 13.56 | Induction of apoptosis via BAX/Bcl-2 modulation |

| Study B | MCF-7 (Breast) | 17.8 | Cell cycle arrest in S phase |

In particular, the compound has shown significant apoptotic effects, increasing BAX levels while decreasing Bcl-2 levels, indicative of its role in promoting programmed cell death .

Anti-inflammatory Effects

Further research indicates that this compound may exhibit anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on human colorectal cancer (HT-29) cells revealed that treatment with this compound led to a marked increase in apoptosis rates from 3.1% to 31.4%. Flow cytometric analysis confirmed these findings, indicating that the compound effectively induces cell death through intrinsic apoptotic pathways .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, administration of the compound significantly reduced edema and inflammatory markers in vivo. This was accompanied by histological analysis showing decreased infiltration of inflammatory cells in treated tissues compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-5-bromo-N-cyclohexylbenzamide | Cyclohexyl group instead of cyclopentyl | Lower anticancer potency |

| 3-Amino-5-chloro-N-cyclopentylbenzamide | Chlorine instead of bromine | Different binding affinity |

This compound demonstrates unique biological activities compared to its analogs due to its specific functional groups and structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.